![molecular formula C22H18FN5O3 B2535874 2-(2,4-ジオキソ-3-(ピリジン-4-イルメチル)-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)-N-(4-フルオロベンジル)アセトアミド CAS No. 941902-60-9](/img/structure/B2535874.png)
2-(2,4-ジオキソ-3-(ピリジン-4-イルメチル)-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)-N-(4-フルオロベンジル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H18FN5O3 and its molecular weight is 419.416. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
癌細胞における多剤耐性 (MDR) の逆転
P-糖タンパク質 (P-gp) などの ATP 結合カセット (ABC) トランスポータータンパク質の過剰発現は、化学療法薬の能動的な排出につながり、多剤耐性 (MDR) を引き起こします。 研究者らは、この化合物の誘導体を、P-gp 媒介性 MDR に対する強力な逆転剤として検討してきました 。特に、化合物 9n は、癌細胞におけるアドリアマイシン (ADM) 耐性の逆転において、高い効力 (EC50 = 119.6 ± 6.9 nM)、低い細胞毒性、および長時間の効果 (>24 時間) を示しました。また、MDR 関連の他の細胞毒性薬の効果を改善し、薬物の蓄積を増強し、P-gp ATPase 活性を抑制しました。
作用機序
Target of Action
Similar compounds have been found to have broad-spectrum antibacterial activity . This suggests that the compound may interact with bacterial proteins or enzymes that are essential for bacterial growth and survival.
Mode of Action
Based on its structural similarity to other antimicrobial compounds, it may interfere with the function of key bacterial proteins or enzymes, thereby inhibiting bacterial growth .
Biochemical Pathways
Given its potential antimicrobial activity, it may disrupt bacterial protein synthesis or other essential biochemical pathways in bacteria .
Pharmacokinetics
Similar compounds have been suggested to have good traditional drug-like properties . This implies that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
If it does indeed have antimicrobial activity, it would result in the inhibition of bacterial growth .
特性
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3/c23-17-5-3-15(4-6-17)12-26-19(29)14-27-18-2-1-9-25-20(18)21(30)28(22(27)31)13-16-7-10-24-11-8-16/h1-11H,12-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJZBLDAWNSDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NCC3=CC=C(C=C3)F)CC4=CC=NC=C4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2535792.png)

![2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile](/img/structure/B2535795.png)
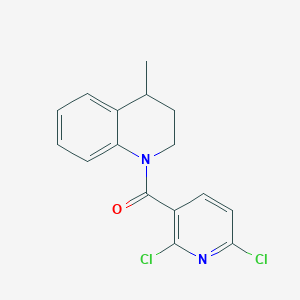

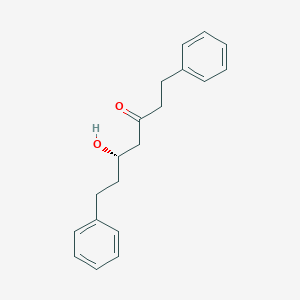
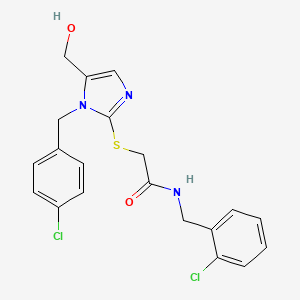
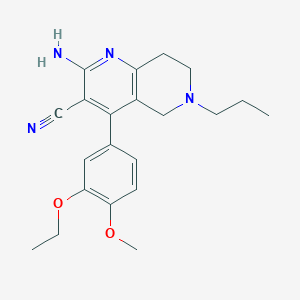

![(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one](/img/structure/B2535808.png)
![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2535809.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2535812.png)
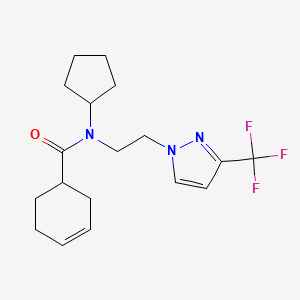
![6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2535814.png)
